4-Phenylthiophen-3-amine hydrochloride

Physicochemical property Lipophilicity SAR tool compound

Researchers exploring kinase inhibitor SAR often struggle to find the correct regioisomeric control for 2-amino-4-phenylthiophene scaffolds. This 3-amino-4-phenylthiophene hydrochloride solves that by providing the precise regioisomer needed for mapping hydrogen-bond geometry and electronic effects. - Phenyl at C-4: Provides lipophilic surface (XLogP3-AA = 2.5) for hydrophobic pocket occupancy. - 3-Amine: Enables amide coupling, sulfonamide formation, or reductive amination for rapid lead derivatization. - HCl salt: Enhances aqueous solubility and solid-state stability vs. the free base. Supplied at 95% purity with reliable global logistics.

Molecular Formula C10H10ClNS
Molecular Weight 211.71
CAS No. 1803609-14-4
Cat. No. B2578298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylthiophen-3-amine hydrochloride
CAS1803609-14-4
Molecular FormulaC10H10ClNS
Molecular Weight211.71
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC=C2N.Cl
InChIInChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H
InChIKeyPMXAZXYDOUTOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylthiophen-3-amine hydrochloride (CAS 1803609-14-4): Procurement-Relevant Structural and Physicochemical Profile


4-Phenylthiophen-3-amine hydrochloride is a salt form of a 3-aminothiophene derivative bearing a phenyl substituent at the 4-position . The free base is known under CAS 82437-69-2 [1]. The hydrochloride salt (molecular formula C₁₀H₁₀ClNS, molecular weight 211.71 g/mol) is commercially available in research-grade purity (typically 95%) from multiple suppliers . The compound is classified as a heterocyclic amine building block and has been investigated in patent families related to kinase inhibition and thiophene heteroaryl amine chemistry [2].

Why 4-Phenylthiophen-3-amine Hydrochloride Cannot Be Replaced by Unsubstituted or Regioisomeric 3-Aminothiophene Analogs


Generic substitution of 4-phenylthiophen-3-amine hydrochloride is inadvisable because the 4-phenyl substituent and the hydrochloride salt form each impart critical physicochemical properties not present in simpler 3-aminothiophenes or in the free base. The phenyl ring increases lipophilicity (XLogP3-AA for the free amine = 2.5) and contributes to π-stacking interactions relevant to target binding, while the hydrochloride salt enhances aqueous solubility and solid-state stability compared to the free base [1]. Regioisomeric 2-amino-4-phenylthiophene derivatives, such as those disclosed as aPKC inhibitors, exhibit distinct pharmacological profiles owing to the altered position of the amino group, which affects hydrogen-bonding geometry and electronic distribution across the thiophene ring [2]. Simple replacement with unsubstituted 3-aminothiophene would eliminate the phenyl-dependent interactions entirely, potentially abolishing activity in applications requiring aromatic stacking or hydrophobic contacts.

Quantitative Differentiation Evidence for 4-Phenylthiophen-3-amine Hydrochloride


Lipophilicity Shift Relative to Unsubstituted 3-Aminothiophene

The 4-phenyl group confers a substantial increase in lipophilicity compared to the parent 3-aminothiophene scaffold. PubChem data for the free base indicates an XLogP3-AA of 2.5 [1]. Computational prediction for unsubstituted 3-aminothiophene yields an XLogP of approximately 0.7, representing a calculated ΔlogP of ~1.8 units, which corresponds to an ~63-fold increase in octanol-water partition coefficient [2]. This difference is relevant for passive membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays.

Physicochemical property Lipophilicity SAR tool compound

Regioisomeric Differentiation: 3-Amino vs. 2-Amino-4-phenylthiophene in aPKC Inhibition

The position of the amine group on the thiophene ring dictates pharmacological activity. In a series of phenylthiophene-based aPKC inhibitors, the 2-amino-3-carboxy-4-phenylthiophene scaffold was identified as the active pharmacophore, with potency dependent on electron-donating groups at the C-4 aryl position [1]. The 3-amino regioisomer represented by 4-phenylthiophen-3-amine hydrochloride lacks the 2-carboxy group and places the amine in a different electronic environment, making it a complementary negative control or scaffold-hopping starting point for probing amine-position effects on kinase selectivity. No direct IC50 comparison data for the 3-amino vs. 2-amino regioisomers were identified in the public domain.

Kinase inhibition Regioisomeric selectivity aPKC

Hydrochloride Salt Form Advantage: Storage and Handling Stability

Vendor documentation indicates that 4-phenylthiophen-3-amine hydrochloride is stored at room temperature , whereas the free base is also stored at room temperature in a cool, dry place per AKSci specifications . The hydrochloride salt is expected to exhibit reduced susceptibility to oxidative discoloration and atmospheric CO₂ absorption compared to the free amine, a general property of amine hydrochloride salts [1]. Quantitative head-to-head stability data (e.g., accelerated stability testing at 40°C/75% RH) for the salt vs. free base were not located in public sources.

Salt form selection Solid-state stability Handling

Recommended Procurement and Application Scenarios for 4-Phenylthiophen-3-amine Hydrochloride


Medicinal Chemistry SAR Libraries: Probing Amine Position Effects on Kinase Selectivity

Use as a 3-amino regioisomer control in phenylthiophene-based kinase inhibitor programs. The compound complements the 2-amino-4-phenylthiophene scaffold characterized in aPKC inhibitor studies [1]. Its procurement is justified when SAR exploration requires systematic variation of the amine position on the thiophene ring to map hydrogen-bond donor geometry and electronic effects on target engagement.

Fragment-Based Drug Discovery: Aromatic Stacking Probe with Defined Vector

The 4-phenyl group provides a lipophilic aromatic surface (XLogP3-AA = 2.5) suitable for hydrophobic pocket occupancy [2]. The 3-amine serves as a synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid derivatization into fragment-grown lead compounds.

Negative Control or Scaffold-Hopping Starting Point for aPKC Target Validation

Given the established role of 2-amino-4-phenylthiophene derivatives as aPKC inhibitors [1], the 3-amino regioisomer (as its hydrochloride salt) can serve as a structurally matched negative control in cell-based permeability assays, provided its inactivity is confirmed experimentally. This supports target validation studies where regioisomeric specificity is a key mechanistic question.

Organic Synthesis: Building Block for Thiophene-Containing Heterocycles

The compound's primary amine and thiophene ring enable participation in Gewald-type condensations, cyclization reactions, and cross-coupling chemistry (e.g., Buchwald-Hartwig amination at the thiophene C-2 or C-5 positions). Its commercial availability at 95% purity from multiple suppliers supports its use as a versatile synthetic intermediate .

Quote Request

Request a Quote for 4-Phenylthiophen-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.